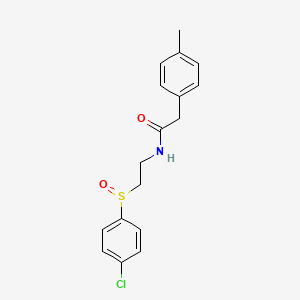

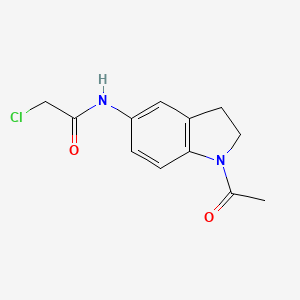

N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related N-substituted acetamides typically involves multi-step reactions, including indolization, amidification, and various coupling reactions such as the Japp-Klingemann method and Sonogashira cross-coupling. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involved the condensation of corresponding acids with 4-aminopyridine . Another example is the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, which was achieved by Sonogashira cross-coupling . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as single-crystal X-ray diffraction, IR, NMR, and Mass spectral analysis . These techniques help in determining the arrangement of atoms within the molecule and the presence of specific functional groups. For example, the crystal structure of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was stabilized by various non-covalent interactions, including hydrogen bonding and halogen bonding .

Chemical Reactions Analysis

The reactivity of N-substituted acetamides can be influenced by the substituents on the aromatic rings and the nature of the acetamide group. For instance, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides resulted in the formation of four products, depending on the oxidant and reaction conditions . This suggests that the compound may also undergo oxidation reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity and interaction with biological targets . The cytotoxicity and redox profile of these compounds can also be evaluated using in vitro assays, as seen in the study of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide .

Relevant Case Studies

Several of the papers provided case studies of the biological activities of N-substituted acetamides. For example, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide showed potent antiallergic activity in various assays and was effective in vivo in inhibiting late-phase eosinophilia . Another compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and its anticancer activity was confirmed by in silico modeling targeting the VEGFr receptor . These studies suggest that the compound may also exhibit significant biological activities, which could be explored in future research.

Scientific Research Applications

Oxidation Reactivity

A study by Pailloux et al. (2007) describes the chemical oxidation of compounds related to N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide. They used peracetic acid, m-chloroperbenzoic acid, and OXONE for the oxidation process. The study provides insights into the reactivity and potential applications of these compounds in synthetic chemistry (Pailloux et al., 2007).

Corrosion Inhibition

Yıldırım and Cetin (2008) explored the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which are related to your compound of interest. These derivatives showed promise as corrosion inhibitors, suggesting potential applications in material science and engineering (Yıldırım & Cetin, 2008).

Pharmaceutical Applications

Hutchinson et al. (2003) identified a compound closely related to N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide as a potent antagonist of the alpha(v)beta(3) receptor. This suggests potential pharmaceutical applications, particularly in the treatment of osteoporosis (Hutchinson et al., 2003).

Chemical Synthesis

Studies like that of Shin et al. (2007) provide insights into the mechanisms of cyclization reactions of compounds similar to N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide. Such research is valuable for understanding the chemical properties and potential synthetic applications of these compounds (Shin & Park, 2007).

Industrial Synthesis

Research by Sang et al. (2020) on the synthesis of 3-methylpyridine-N-oxide, an intermediate in the production of related compounds, highlights industrial applications in the synthesis of insecticides (Sang, Huang, & Xu, 2020).

Photoinitiator Development

Batibay et al. (2020) synthesized a compound related to N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide as a nano-photoinitiator for polymer networks, demonstrating applications in materials science and polymer chemistry (Batibay, Gunkara, Ocal, & Arsu, 2020).

properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-11-3-2-8-18-17(11)19-16(21)10-22-13-6-4-12-5-7-15(20)14(12)9-13/h2-4,6,8-9H,5,7,10H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYSSABCBHZRRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)COC2=CC3=C(CCC3=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylpyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

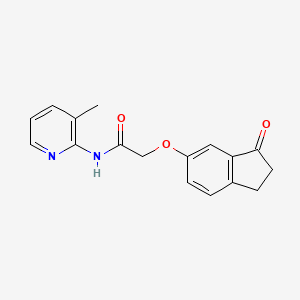

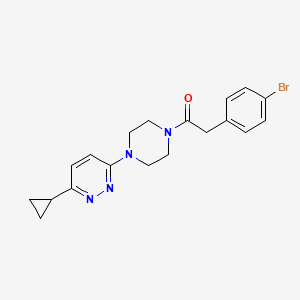

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2548002.png)

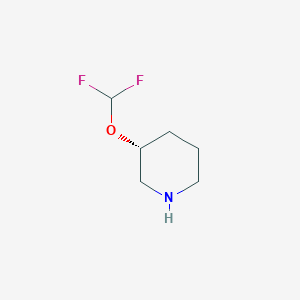

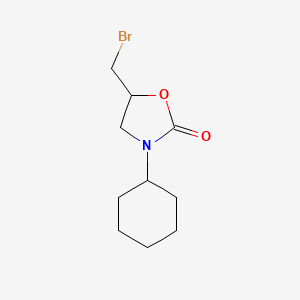

![N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide](/img/structure/B2548008.png)

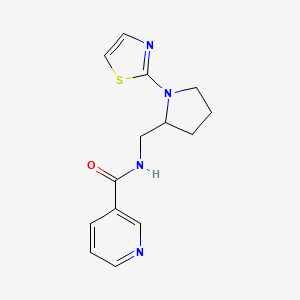

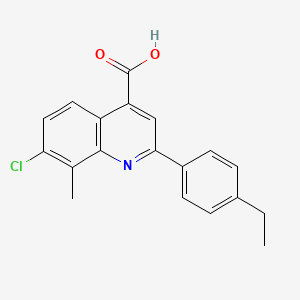

![Ethyl [(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B2548009.png)

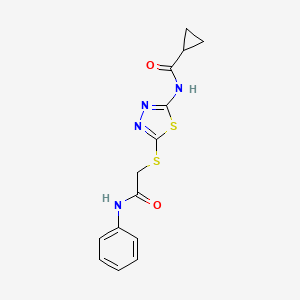

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2548018.png)